N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-2-5-16(6-3-14)25-8-9-26-20(25)23-24-21(26)30-12-19(27)22-11-15-4-7-17-18(10-15)29-13-28-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNCFQQFITWMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a notable example of a hybrid molecule that combines various pharmacophores with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential clinical applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the imidazothiazole scaffold, followed by the introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution or coupling reactions. Characterization is achieved using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the imidazo[2,1-c][1,2,4]triazole scaffold have shown promising results against various cancer cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.42 |
| Compound B | MDA-MB231 | 27.66 |
| Compound C | HepG2 | >100 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The proposed mechanism of action for compounds similar to this compound involves the inhibition of key signaling pathways associated with tumor growth. Specifically, these compounds may target epidermal growth factor receptors (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells.
Study on Antitumor Efficacy
In a recent study evaluating a series of imidazo[2,1-c][1,2,4]triazole derivatives:
- Objective : To assess the antitumor efficacy against various human cancer cell lines.
- Methods : The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis analysis.
- Results : The lead compound exhibited an IC50 value of 14.05 µM against HeLa cells and demonstrated minimal toxicity in normal cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications on the benzo[d][1,3]dioxole ring significantly influenced biological activity. Electron-donating groups on the aromatic system enhanced potency against cancer cells while maintaining selectivity towards tumor cells over normal cells.
Preparation Methods
Route A: Sequential Coupling
- Triazole core → Thioacetamide → Benzodioxole
Route B: Convergent Synthesis
- Pre-form benzodioxole-thioacetamide → Couple to triazole
- Advantages : Higher final yield (∼75%).
- Disadvantages : Requires orthogonal protecting groups.
Scale-Up Challenges and Solutions
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis involves multi-step organic reactions, starting with functionalization of the benzo[d][1,3]dioxole moiety, followed by coupling with the imidazo[2,1-c][1,2,4]triazole-thioacetamide core. Key steps include:
- Thioacetamide formation: Reacting a thiol-containing intermediate with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF at 0–5°C) .
- Cyclization: Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., acetonitrile) to form the imidazo-triazole ring .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters: Temperature control (±2°C) during exothermic steps, anhydrous conditions for moisture-sensitive intermediates, and strict pH monitoring (6.5–7.5) to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR: Assign peaks for the benzo[d][1,3]dioxole methylene protons (δ 4.25–4.35 ppm) and imidazo-triazole aromatic protons (δ 7.2–8.1 ppm). Coupling constants (J = 2–3 Hz) confirm regioselectivity .
- HRMS: Validate molecular ion [M+H]+ with <2 ppm error (e.g., m/z 452.1234 for C22H21N5O4S) .
- HPLC-PDA: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities (<0.5%) and confirm retention time consistency .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Answer: Contradictions often arise from:
- Purity variability: Impurities (e.g., unreacted thiols) may skew bioassay results. Validate purity via orthogonal methods (HPLC + NMR) before testing .
- Assay specificity: Use isoform-specific enzyme inhibition assays (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) and cytotoxicity controls (e.g., HEK293 vs. cancer cell lines) .
- Solubility effects: Optimize DMSO concentration (<0.1% v/v) in cell-based assays to avoid false negatives .
Advanced: What mechanistic hypotheses explain its interaction with biological targets?
Answer: Molecular docking and SPR studies suggest:
- Kinase inhibition: The imidazo-triazole core occupies the ATP-binding pocket of kinases (e.g., JAK2, IC50 = 0.8 μM) via hydrogen bonding with hinge regions .
- Epigenetic modulation: The benzo[d][1,3]dioxole group may intercalate DNA or inhibit histone deacetylases (HDACs), as shown in SAR analogs .
- Redox modulation: The thioacetamide moiety generates reactive oxygen species (ROS) in cancer cells, validated via fluorescence-based ROS assays .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Methodology:
- Core modifications: Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve kinase binding .
- Side-chain optimization: Introduce polar groups (e.g., hydroxyl) on the acetamide to enhance solubility without compromising permeability (logP <3) .
- Proteolytic stability: Replace labile ester linkages with amides or carbamates, validated via simulated gastric fluid assays .
Advanced: What analytical methods validate stability under physiological conditions?
Answer:
- Forced degradation studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC-QTOF to identify hydrolysis products (e.g., free thiols) .
- Light/heat stability: Accelerated stability testing (40°C/75% RH, 6000 lux) for 4 weeks. Use DSC to detect polymorphic transitions affecting bioavailability .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Anticancer: MTT assay on HCT116 (colon) and MCF7 (breast) cells, with IC50 calculations using nonlinear regression .
- Anti-inflammatory: ELISA-based TNF-α inhibition in LPS-stimulated macrophages .
- CYP450 inhibition: Fluorescent-based assays (e.g., CYP3A4) to assess metabolic stability .
Advanced: How can computational modeling predict off-target interactions?
Methodology:
- Molecular dynamics (MD): Simulate binding to homology-modeled targets (e.g., GPCRs) for 100 ns to assess stability .
- Pharmacophore mapping: Align with known inhibitors (e.g., HDAC or kinase inhibitors) using Schrödinger’s Phase .
- ADMET prediction: Use SwissADME to estimate BBB permeability, hERG inhibition, and Ames test toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
